1,3,8-Trimethylnaphthalene

Vue d'ensemble

Description

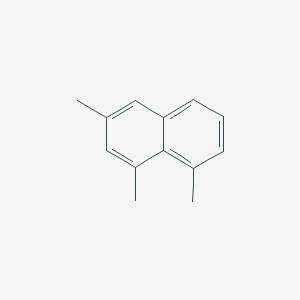

1,3,8-Trimethylnaphthalene is an organic compound with the molecular formula C13H14. It belongs to the class of polycyclic aromatic hydrocarbons, specifically a derivative of naphthalene with three methyl groups attached at the 1, 3, and 8 positions. This compound is known for its distinct structure and properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,8-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes involving the use of zeolites or other solid acid catalysts. These catalysts facilitate the selective methylation of naphthalene, resulting in higher yields and purity of the desired product .

Analyse Des Réactions Chimiques

Oxidation Reactions

TMN undergoes oxidation via microbial or chemical pathways, forming hydroxylated and carboxylated derivatives:

Key pathways include:

-

Monooxygenase activity : Introduces hydroxyl groups at methyl-substituted positions .

-

Ring cleavage : Produces dimethylsalicylic acid derivatives under dioxygenase action .

Reduction Reactions

Hydrogenation of TMN occurs under catalytic conditions:

-

Catalytic Hydrogenation : Using Pd/C or Ni catalysts, TMN is reduced to 1,2-dihydro-3,5,8-trimethylnaphthalene, a partially saturated derivative .

-

Clemmensen Reduction : Converts carbonyl intermediates (e.g., ketones) to methylene groups in multi-step syntheses .

Example : Hydrogenation of 1,4,6-trimethylnaphthalene over Pd-C yields decalin derivatives .

Environmental and Biodegradation Pathways

TMN’s persistence in the environment is mitigated by microbial degradation:

-

Aerobic Biodegradation : Sphingomonas spp. degrade TMN via upper pathways (hydroxylation) to salicylate intermediates .

-

Electronic Properties : Polarizability values (DFT-calculated) predict biodegradation rates, with TMN showing moderate persistence due to steric hindrance .

Key Metabolites :

Chlorination and Mutagenicity

Chlorination of TMN in water treatment forms chlorinated derivatives:

| Chlorination Product | Mutagenicity (TA98 strain) | Source |

|---|---|---|

| Chloro-1,3,8-trimethylnaphthalene | Positive (without S9 mix) |

These products exhibit direct DNA intercalation potential due to their planar aromatic structure .

Thermal and Catalytic Reactions

-

Pyrolysis : At 680°C over Cu catalysts, TMN decomposes to lighter hydrocarbons .

-

Catalytic Reforming : Converts TMN into alkylbenzenes under Pt/Al₂O₃ catalysis .

Key Structural Influences

Applications De Recherche Scientifique

Chemical Research

Aromatic Substitution Studies

- TMN serves as a model compound in the study of aromatic substitution reactions. Its unique substitution pattern allows researchers to investigate the effects of methyl groups on reactivity and selectivity in electrophilic aromatic substitutions.

Synthesis of Complex Organic Molecules

- It is utilized as a precursor in synthesizing more complex organic compounds. The compound can be transformed through various chemical reactions, including oxidation and reduction, leading to the formation of derivatives with potential applications in pharmaceuticals and materials science.

Biological Applications

Biological Probes

- TMN is explored as a probe for studying interactions between aromatic compounds and biological macromolecules. Its properties allow researchers to understand how such compounds interact with enzymes and receptors within biological systems.

Potential Pharmacophore

- Ongoing research investigates TMN's potential as a pharmacophore in drug design. Its structural features may contribute to developing new therapeutic agents targeting specific biological pathways .

Environmental Science

Geochemical Markers

- In geochemistry, TMN is used as a biomarker to classify crude oils and infer the geological history of sedimentary deposits. The presence and composition of TMN in sediments can provide insights into the source and maturity of organic matter within geological formations.

Biodegradation Studies

- The electronic properties of TMN are relevant in environmental remediation studies, particularly concerning its biodegradation rates. Understanding these properties can help assess the environmental impact of polycyclic aromatic hydrocarbons (PAHs) like TMN.

Industrial Applications

Dyes and Pigments Production

- TMN is employed in producing dyes, pigments, and other specialty chemicals. Its unique chemical structure contributes to the development of colorants with specific properties suitable for various industrial applications .

Catalysis

- The compound has been investigated for its catalytic properties in organic reactions. Its ability to facilitate certain reactions makes it valuable in synthetic chemistry and materials development.

Case Studies

| Study Focus | Findings |

|---|---|

| Aromatic Substitution | TMN demonstrated distinct reactivity patterns compared to other trimethylnaphthalenes, influencing electrophilic substitution outcomes. |

| Geochemical Analysis | Analysis of sediment samples revealed that TMN can indicate organic matter types and their geological age. |

| Biodegradation Mechanisms | Research highlighted TMN's role in understanding the degradation pathways of PAHs in environmental contexts. |

Mécanisme D'action

The mechanism of action of 1,3,8-Trimethylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6,7-Trimethylnaphthalene: Another trimethyl derivative of naphthalene with methyl groups at different positions.

1,2,3-Trimethylnaphthalene: Differently substituted trimethyl derivative.

Uniqueness

1,3,8-Trimethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of methyl substitution on naphthalene derivatives .

Activité Biologique

1,3,8-Trimethylnaphthalene (TMN) is an organic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. It is part of the polycyclic aromatic hydrocarbons (PAHs) family and features three methyl groups attached to the naphthalene framework at positions 1, 3, and 8. This unique structural arrangement significantly influences its chemical properties and potential biological activities.

Properties and Synthesis

TMN is synthesized through various methods, including methylation of naphthalene or its derivatives. Its unique positioning of methyl groups at specific locations affects its reactivity and biological interactions compared to other trimethylated naphthalenes.

Antimicrobial Properties

Research has indicated that TMN exhibits potential antimicrobial activity . Studies have explored its effects against various bacterial strains, demonstrating varying degrees of inhibition. For example:

- Escherichia coli : TMN showed moderate inhibitory effects.

- Staphylococcus aureus : Higher susceptibility was observed, suggesting TMN's potential as an antibacterial agent.

Anticancer Activity

TMN has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although the specific mechanisms remain under investigation. Notably:

- Cell Lines Tested : TMN was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Findings : Significant reduction in cell viability was noted at higher concentrations, indicating potential therapeutic applications.

While the precise mechanism of action for TMN in biological systems is not fully elucidated, it is hypothesized to interact with cellular targets such as enzymes or receptors. The presence of methyl groups may influence binding affinity and specificity towards these targets.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TMN was tested against a panel of bacteria using disk diffusion methods. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that TMN has a notable inhibitory effect on certain bacterial strains.

Study 2: Cytotoxicity in Cancer Cells

A study assessing the cytotoxic effects of TMN on cancer cell lines revealed:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 50 | 45 |

| A549 | 100 | 30 |

This data indicates that TMN significantly reduces cell viability in a dose-dependent manner.

Comparative Analysis with Similar Compounds

To better understand TMN's biological activity, a comparison with structurally similar compounds can provide insights:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2,3-Trimethylnaphthalene | C₁₃H₁₄ | Methyl groups at positions 1, 2, and 3 |

| 1,3,7-Trimethylnaphthalene | C₁₃H₁₄ | Methyl groups at positions 1, 3, and 7 |

| 1-Methylnaphthalene | C₁₁H₈ | Contains only one methyl group |

The positioning of methyl groups in TMN influences both its reactivity and biological activity compared to these similar compounds.

Propriétés

IUPAC Name |

1,3,8-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-7-11(3)13-10(2)5-4-6-12(13)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTKCJHHXQVFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904162 | |

| Record name | Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-91-9, 28652-77-9 | |

| Record name | 1,3,8-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,3,8-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,8-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE, 1,3,8-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MOE579W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.